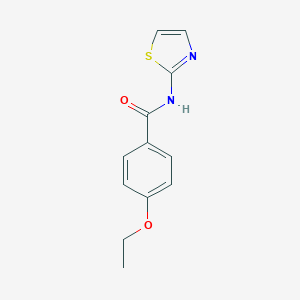

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.3 g/mol |

IUPAC Name |

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-10-5-3-9(4-6-10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15) |

InChI Key |

LJEWEQSEYGLEFC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy N 1,3 Thiazol 2 Yl Benzamide and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnection Pathways

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide, two primary disconnection pathways are strategically considered.

Pathway A: Amide Bond Disconnection

The most direct and common retrosynthetic disconnection is at the amide bond (C-N bond). This approach simplifies the molecule into two key synthons: a 4-ethoxybenzoyl derivative and a 2-aminothiazole (B372263) derivative. These synthons correspond to the readily accessible starting materials, 4-ethoxybenzoic acid (or its more reactive acyl chloride) and 2-aminothiazole. This strategy is highly convergent and is the most frequently employed route for constructing the core scaffold.

Pathway B: Thiazole (B1198619) Ring Disconnection

An alternative pathway involves the disconnection of the thiazole ring itself. This approach is particularly relevant when substituted thiazoles are desired. The Hantzsch thiazole synthesis is the classical method underpinning this strategy. nih.govnih.gov This disconnection breaks the C-S and C=N bonds of the thiazole ring, leading back to a 4-ethoxybenzoyl-substituted thiourea (B124793) and an α-halocarbonyl compound. This pathway allows for the introduction of various substituents on the thiazole ring by selecting appropriately modified starting materials.

Classical Synthetic Routes to the this compound Core Structure

The construction of the this compound scaffold is typically achieved by forming the amide linkage between two pre-formed rings or by building the thiazole ring onto a benzamide (B126) precursor.

The formation of the amide bond is the cornerstone of many synthetic routes to this class of compounds. This transformation typically involves the reaction of an activated carboxylic acid derivative with an amine.

A common method involves the direct reaction of 2-aminothiazole with an activated form of 4-ethoxybenzoic acid, such as 4-ethoxybenzoyl chloride. This reaction is often performed in a suitable solvent like acetone (B3395972), sometimes under reflux conditions. nih.gov For example, a similar synthesis of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide was achieved by refluxing 2-aminothiazole with 2,4-dichlorobenzoyl chloride in acetone. nih.gov The use of a base, such as triethylamine (B128534) or sodium acetate (B1210297), is often employed to neutralize the HCl byproduct. nih.govnih.gov

Alternatively, direct coupling of the carboxylic acid (4-ethoxybenzoic acid) with 2-aminothiazole can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amino group of the thiazole. While specific examples for the title compound are not detailed, general amidation protocols are widely applicable. organic-chemistry.org Reagents such as carbodiimides (e.g., DCC, EDC) or other modern coupling agents like CDI (Carbonyldiimidazole) are frequently used in the synthesis of related amide derivatives. organic-chemistry.orgresearchgate.net

| Precursors | Coupling Method/Reagents | Product Class | Reference |

| 2-Aminothiazole, 2,4-Dichlorobenzoyl chloride | Reflux in acetone | N-Thiazolyl benzamide | nih.gov |

| 5-Amino-2-ethoxy-1,3,4-thiadiazole, Benzoyl chloride | Triethylamine, Dioxane at 80 °C | N-Thiadiazolyl benzamide | nih.gov |

| Substituted Aniline (B41778), Chloroacetyl chloride, 4-(4-bromophenyl)thiazol-2-amine | Triethylacetic acid, Reflux | N-Thiazolyl acetamide (B32628) derivative | nih.gov |

| 2-aminothiazole, 4-methoxy benzenesulfonyl chloride | Sodium acetate, Water at 80-85 °C | N-Thiazolyl benzenesulfonamide (B165840) | nih.gov |

The Hantzsch thiazole synthesis is the most prominent and versatile method for constructing the 2-aminothiazole ring system. nih.govnih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative. nih.govnih.gov To synthesize the 2-aminothiazole precursor for the title compound, thiourea would be reacted with an appropriate α-halocarbonyl.

The general Hantzsch reaction involves the following steps:

Nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone.

An intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon.

Dehydration to form the aromatic thiazole ring.

This method's utility is enhanced by one-pot modifications where the α-halogenation of a ketone and subsequent condensation with thiourea occur in the same reaction vessel, saving time and resources. rsc.org A variety of catalysts and reaction conditions have been developed to improve the efficiency of the Hantzsch synthesis, including microwave assistance and the use of various homogenous and heterogonous catalysts. nih.govrsc.orgnih.gov

While the Hantzsch synthesis is dominant, other methods for thiazole synthesis exist, such as the Cook-Heilbron method, which involves the reaction of an aminonitrile with carbon disulfide to yield 5-aminothiazole derivatives. nih.gov Another route is the Robinson-Gabriel synthesis, which relies on the cyclization of acylaminocarbonyl compounds. nih.gov However, for the synthesis of the unsubstituted 2-aminothiazole required for the title compound, the Hantzsch reaction with thiourea remains the most straightforward approach.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| α-Halo carbonyl compounds | Thioureas or Thioamides | Various catalysts (e.g., Br2/I2, silica (B1680970) chloride) | 2-Aminothiazole derivatives | nih.gov |

| Ring-substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Heated microreactor, 70 °C | Substituted 2-aminothiazoles | rsc.org |

| 1-Aroyl-3-arylthioureas | Bromine, Et3N in Acetone | Nitrogen atmosphere, 1-2 h | N-(Thiazol-2(3H)-ylidene)-benzamides | znaturforsch.com |

| Acetophenone derivative, Thiourea | TCCA, Ca/4-MePy-IL@ZY-Fe3O4 in EtOH | 80 °C | 2-Aminothiazole derivatives | rsc.org |

Synthesis of Structurally Modified this compound Analogs

The synthesis of analogs is crucial for exploring structure-activity relationships. Modifications can be systematically introduced on either the benzamide phenyl ring or the thiazole heterocycle.

Introducing substituents on the benzamide phenyl ring is typically achieved by employing appropriately substituted benzoic acid or benzoyl chloride derivatives in the amidation step. For instance, to synthesize analogs with different groups at the 4-position, one would start with the corresponding 4-substituted benzoic acid. The synthesis of N-(thiazol-2-yl)benzenesulfonamide analogs has been reported using various substituted benzenesulfonyl chlorides with 2-aminothiazole. nih.gov Similarly, a study on N-(thiazol-2-yl)-benzamide analogs explored a range of substituents on the phenyl ring, including fluoro, methyl, ethoxy, and acetyl groups, by starting with the corresponding substituted benzoyl moieties. semanticscholar.org The presence of both electron-donating and electron-withdrawing groups on this ring has been shown to be synthetically accessible and influential on the molecule's properties. nih.gov

Modifying the thiazole ring itself offers another avenue for creating diverse analogs. This can be accomplished in two primary ways:

Using Substituted 2-Aminothiazoles: The amidation reaction can be performed with a pre-synthesized, substituted 2-aminothiazole. These precursors are generally accessible via the Hantzsch synthesis by varying the α-halocarbonyl component. For example, reacting a substituted α-haloketone with thiourea yields a 4- and/or 5-substituted 2-aminothiazole. nih.gov These can then be coupled with 4-ethoxybenzoic acid. Research has shown that introducing lipophilic substituents like methyl or phenyl groups at the 4- or 5-positions of the thiazole scaffold is a common strategy. nih.gov

Building the Thiazole Ring onto a Precursor: An alternative involves first synthesizing a 1-(4-ethoxybenzoyl)thiourea intermediate. This intermediate can then be cyclized with various α-haloketones to generate N-(thiazol-2-yl)benzamide analogs with different substitution patterns on the thiazole ring. For instance, the synthesis of N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted benzamides was achieved through the base-catalyzed cyclization of corresponding 1-aroyl-3-arylthioureas. znaturforsch.com This method provides a flexible route to analogs with substituents at the 3-, 4-, and 5-positions of the thiazole ring. However, some modifications, such as a methyl substitution at the 5-position of the thiazole ring, have been reported to result in a near-complete loss of certain biological activities, highlighting the sensitivity of the structure to modification at this position. acs.org

Introduction of Bridging Linkers and Hybrid Scaffolds

The synthesis of hybrid molecules incorporating the this compound scaffold involves connecting it to other pharmacologically relevant moieties through various chemical linkers. This approach aims to create novel chemical entities with potentially synergistic or enhanced biological activities. The strategies often involve multi-step syntheses where the core benzamide is modified or built upon.

One common strategy is the introduction of flexible or rigid linkers to create dimeric or hybrid structures. For instance, alkane-linked diamines can be used in three-component reactions with isothiocyanates and α-bromoketones to produce bis(thiazol-2(3H)-imine) hybrids. researchgate.net This method could be adapted to link two benzamide-thiazole units together.

Another approach involves creating fused or linked heterocyclic systems. Researchers have successfully synthesized benzimidazole-based hybrids, such as isoindoline-1,3-diones and benzo nih.govnih.govimidazo[2,1-b]thiazoles, through one-pot, three-component approaches. researchgate.net Similarly, the synthesis of N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides has been achieved by the heterocyclization of corresponding aroylthioureas. researchgate.net This highlights a pathway where a pre-formed benzamide-thiourea derivative is cyclized to introduce a second thiazole ring, effectively creating a hybrid scaffold.

The use of thio-containing linkers is also a prevalent strategy. In one example, a mercaptoacetamide group serves as a bridge to connect a 1,3,4-thiadiazole (B1197879) ring to a thiazole moiety. nih.gov This was accomplished by reacting a 1,3,4-thiadiazole-2(3H)-thione with an N-(thiazol-2-yl)-2-chloroacetamide in the presence of a base. nih.gov This method could be directly applied to link a variety of heterocyclic systems to the N-thiazole position of the target compound.

These methodologies demonstrate the versatility of the thiazole and benzamide moieties in the construction of complex molecular architectures, paving the way for the exploration of new chemical space.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have emphasized the development of environmentally benign and efficient protocols. These modern approaches, including microwave-assisted synthesis, solvent-free reactions, and chemoenzymatic strategies, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. nih.govarkat-usa.org The use of microwave irradiation is particularly effective for multi-component reactions used to construct heterocyclic scaffolds. arkat-usa.org

For the synthesis of thiazole derivatives, a microwave-assisted, one-pot, three-component reaction can be employed. researchgate.net This approach, an improvement on the classic Hantzsch thiazole synthesis, can produce thiazol-2-imines in excellent yields (up to 98%) with high purity in just 10-15 minutes, often without the need for a catalyst. researchgate.net Similarly, thiazolidin-4-one derivatives have been efficiently synthesized using microwave irradiation, highlighting the broad applicability of this technique for related heterocyclic systems. nih.govresearchgate.net The synthesis of oxadiazole derivatives containing thiazolidinediones has also been successfully achieved using microwave radiation at 340 watts, reducing reaction times to as little as 15 minutes. jobpcr.com

A plausible microwave-assisted synthesis for this compound would involve the rapid, microwave-heated condensation of 4-ethoxybenzoyl chloride with 2-aminothiazole.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 4-10 h) | Minutes (e.g., 10-15 min) | researchgate.netarkat-usa.orgjobpcr.com |

| Yield | Moderate to Good | Good to Excellent (up to 98%) | researchgate.net |

| Energy Consumption | High | Low | nih.gov |

| Purity of Product | Often requires extensive purification | High purity, easier work-up | arkat-usa.org |

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. Solvent-free reactions are a cornerstone of this philosophy, as they minimize waste and can lead to increased reaction rates due to higher reactant concentrations. researchgate.net

One innovative solvent-free method for thiazole synthesis involves the one-pot grinding of isothiocyanate, a primary amine, and an α-bromoketone using a mortar and pestle. researchgate.net This mechanochemical approach yields the desired thiazol-2(3H)-imines in 10 to 20 minutes with outstanding yields. researchgate.net Another green approach utilizes rust (Fe2O3) nanoparticles as a recyclable, heterogeneous catalyst for the synthesis of hydrazinyl thiazole derivatives in water, an environmentally benign solvent. rsc.org

Furthermore, a one-pot, two-step protocol for synthesizing 1,2,4-thiadiazoles from primary amides has been developed under solvent-free conditions. researchgate.net The process uses Lawesson's reagent followed by an oxidant and proceeds rapidly at elevated temperatures, eliminating the need for chromatographic purification. researchgate.net Such strategies could be adapted for the synthesis of the target benzamide, for example, by first converting 4-ethoxybenzamide (B1582668) to the corresponding thioamide under solvent-free conditions, followed by cyclization with a suitable reagent.

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild operating conditions of enzymatic catalysis. mdpi.com This approach offers a sustainable pathway to complex molecules, reducing environmental impact and improving efficiency. mdpi.com

While specific chemoenzymatic routes to this compound are not extensively documented, the principles can be readily applied. For instance, enzymes are used in the synthesis of thiazolyl peptide antibiotics, where an enzyme catalyzes a key formal [4+2] cycloaddition to complete the natural product's core structure. nih.gov

More broadly, enzymes like lipases are used for the sustainable production of chemical intermediates. mdpi.com A potential chemoenzymatic step in the synthesis of the target compound could involve the enzymatic resolution of a chiral precursor or the use of a lipase (B570770) to catalyze the final amide bond formation between a 4-ethoxybenzoic acid ester and 2-aminothiazole. This would proceed under mild conditions and could offer high selectivity, aligning with green chemistry objectives.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing product yield, minimizing impurities, and ensuring the economic viability and scalability of a synthetic process. For the synthesis of thiazole-containing benzamides, a systematic approach to optimization is essential.

Key parameters that are typically varied include the choice of solvent, base, reaction temperature, and the molar ratios of reactants. Studies on the synthesis of related thiazol-2(3H)-imine hybrids demonstrated that varying these conditions significantly impacts the outcome. For example, by testing different bases (e.g., sodium acetate, triethylamine), solvents (e.g., ethanol (B145695), DMF), and temperatures, researchers were able to increase product yields from moderate levels to 85–96%. researchgate.net The optimal conditions were found to be refluxing in ethanol at 80°C for 3-5 hours using anhydrous sodium acetate as the base. researchgate.net

In the development of a solvent-free synthesis for 1,2,4-thiadiazoles, a similar optimization was performed. researchgate.net The reaction temperature was varied from 60°C to 100°C, and the amount of the oxidizing agent was adjusted. The highest yield (92%) was achieved at 80°C with 1.5 equivalents of the oxidant. researchgate.net

The table below illustrates a typical optimization process for a hypothetical synthesis of this compound from 4-ethoxybenzoyl chloride and 2-aminothiazole.

Table 2: Hypothetical Optimization of Synthesis for this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference for Strategy |

|---|---|---|---|---|---|---|

| 1 | DCM | Triethylamine | 25 | 12 | 65 | researchgate.net |

| 2 | Acetonitrile | Triethylamine | 80 | 6 | 78 | researchgate.net |

| 3 | DMF | K₂CO₃ | 80 | 4 | 85 | nih.gov |

| 4 | Ethanol | Sodium Acetate | 80 | 4 | 91 | researchgate.net |

| 5 | Solvent-Free, 80°C | 0.5 | 93 | researchgate.net |

This systematic optimization ensures that the most efficient and high-yielding protocol is identified, which is a crucial step in the development of any synthetic methodology.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide and Related Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific study for this compound is not available, data from closely related compounds, such as N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide and 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, offer a strong basis for understanding its solid-state structure.

The molecular conformation of N-thiazolylbenzamides is largely defined by the relative orientations of the benzoyl and thiazole (B1198619) rings with respect to the central amide bridge. In the case of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the molecule is not planar. nih.govresearchgate.net The dihedral angle between the benzene (B151609) ring and the amide group plane is 8.6(1)°, while the thiazole ring is significantly twisted with respect to the amide plane by 68.71(5)°. nih.govresearchgate.net This results in a dihedral angle of 74.89(5)° between the phenyl and thiazole ring planes. nih.gov

A similar non-planar conformation is observed in N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide, a related structure where the thiazole is replaced by an ethoxy-substituted thiadiazole ring. Here, the dihedral angle between the thiadiazole and phenyl rings is 28.08(7)°. nih.govnih.gov The five-membered 1,3,4-thiadiazol-2-yl unit itself is essentially planar. nih.govnih.gov It is highly probable that this compound adopts a similarly twisted conformation, with the ethoxy group lying roughly coplanar with the benzoyl ring.

The bond lengths within these structures are consistent with their described electronic character. For instance, in N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the C-N bonds within the heterocyclic ring exhibit double bond character, being shorter than the C-N bonds of the amide linkage. nih.gov

Table 1: Selected Bond Lengths for N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide

| Bond | Length (Å) |

|---|---|

| S1—C2 | 1.727 (2) |

| S1—C5 | 1.733 (2) |

| C2—N3 | 1.298 (2) |

| C2—N6 | 1.379 (2) |

| N3—N4 | 1.399 (2) |

| C7—N6 | 1.369 (2) |

Data sourced from a study on N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide. nih.gov

The supramolecular architecture of N-thiazolylbenzamides is dominated by specific, non-covalent interactions. A recurring and structurally significant motif is the formation of intermolecular N—H···N hydrogen bonds. In both 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide and N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide, these hydrogen bonds link pairs of molecules into centrosymmetric inversion dimers. nih.govnih.govjapsonline.com This interaction involves the amide proton (N-H) of one molecule and the thiazole or thiadiazole nitrogen atom of a neighboring molecule. nih.govnih.gov

This specific pairing results in a robust supramolecular synthon described by the graph-set notation R22(8). nih.govnih.gov This indicates a ring motif formed by two hydrogen bonds involving eight atoms.

Table 2: Hydrogen-Bond Geometry for N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N6—H6···N3i | 0.86 (2) | 2.12 (2) | 2.967 (3) | 169 (2) |

Symmetry code: (i) -x, -y + 1, -z + 1. Data sourced from a study on N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide. nih.gov

In addition to hydrogen bonding, π–π stacking interactions contribute to the crystal packing. In the structure of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, π–π interactions are observed between adjacent thiazole and phenyl rings, with a centroid–centroid distance of 3.5905(13) Å. researchgate.net Weak C—H···π interactions are also present. researchgate.net Given the aromatic nature of its constituent rings, this compound is also expected to exhibit such stabilizing π–π interactions.

Table 3: Comparative Crystal Data for Related N-Thiazolylbenzamide Derivatives

| Parameter | N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide nih.govnih.gov | 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide nih.govjapsonline.com |

|---|---|---|

| Formula | C11H11N3O2S | C10H6Cl2N2OS |

| Mr | 249.29 | 273.13 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 3.9797 (5) | 14.054 (3) |

| b (Å) | 20.138 (3) | 13.063 (3) |

| c (Å) | 14.4305 (18) | 6.2880 (14) |

| β (°) | 92.036 (2) | 101.578 (3) |

| V (Å3) | 1155.8 (2) | 1130.8 (4) |

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are essential for confirming the molecular structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) provides information about the chemical environment of individual atoms, while Vibrational Spectroscopy (FTIR, Raman) identifies the functional groups present.

One-dimensional (1D) NMR (1H and 13C) is the standard method for structural verification. For N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the 1H NMR spectrum shows a broad singlet for the amide proton (NH) at 12.5 ppm, a multiplet for the phenyl protons between 7.4-8.3 ppm, and the characteristic quartet (4.4 ppm) and triplet (1.4 ppm) for the ethoxy group. nih.gov The 13C NMR spectrum shows distinct signals for the amide carbonyl (170.5 ppm) and other carbons in the molecule. nih.gov

For this compound, one would expect a similar pattern. The 1H NMR spectrum should feature signals for the ethoxy group, aromatic protons on the benzoyl and thiazole rings, and the amide N-H proton. The 13C NMR would confirm the presence of all carbon atoms, including the carbonyl carbon and the carbons of the two ring systems.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning these signals. COSY would reveal proton-proton coupling networks within the phenyl and thiazole rings, while HSQC would correlate each proton with its directly attached carbon atom.

Table 4: 1H and 13C NMR Data for N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment |

|---|---|---|

| 1H NMR | 12.5 | b, NH |

| 8.3–7.4 | m, Ph | |

| 4.4 | q, CH2 | |

| 1.4 | t, CH3 | |

| 13C NMR | 170.5 | amide C=O |

| 165.2 | O—C=N | |

| 153.2 | C=N | |

| 132.9, 131.6, 128.7, 128.4 | Ph | |

| 68.2 | CH2 | |

| 14.4 | CH3 |

Solvent: DMSO-d6. Data sourced from a study on N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide. nih.gov

Vibrational spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide shows characteristic absorption bands confirming its structure. nih.gov A similar spectrum would be expected for this compound.

Key expected vibrational modes include:

N-H stretch: A sharp to medium band typically appears in the region of 3100-3300 cm-1.

C-H stretches: Aromatic C-H stretching vibrations are observed above 3000 cm-1, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm-1.

C=O stretch: A strong, sharp absorption band corresponding to the amide I band (primarily C=O stretching) is expected around 1640-1680 cm-1. nih.gov

C=N stretch: The stretching vibration of the C=N bond within the thiazole ring would appear in the 1580-1620 cm-1 region. nih.gov

Aromatic C=C stretches: These typically appear as a series of bands in the 1450-1600 cm-1 range.

C-O stretch: The C-O stretching of the ethoxy group would be visible in the fingerprint region, typically around 1250 cm-1 (asymmetric) and 1050 cm-1 (symmetric).

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-S bonds, which often give strong Raman signals but weak IR absorptions.

Table 5: Key FTIR Vibrational Frequencies for N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide

| Wavenumber (cm-1) | Assignment |

|---|---|

| 3120 | N-H stretch |

| 3000 | Aromatic C-H stretch |

| 2950 | Aliphatic C-H stretch |

| 1680 | C=O stretch (Amide I) |

| 1580 | C=N stretch |

Data sourced from a study on N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of novel chemical entities by providing the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition. Following the synthesis of this compound, its molecular structure is definitively confirmed through HRMS analysis. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different chemical formulas.

The theoretical exact mass of this compound can be calculated from its molecular formula, C₁₂H₁₂N₂O₂S. This calculation is based on the monoisotopic masses of the most abundant isotopes of each element:

| Element | Isotope | Mass (Da) |

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Nitrogen | ¹⁴N | 14.00307 |

| Oxygen | ¹⁶O | 15.99491 |

| Sulfur | ³²S | 31.97207 |

Based on these values, the calculated monoisotopic mass of this compound is 248.06195 Da .

In a typical HRMS experiment, the synthesized compound is ionized, and the resulting molecular ion [M+H]⁺ is analyzed. The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretical value. For this compound, the expected m/z for the protonated molecule [C₁₂H₁₃N₂O₂S]⁺ would be approximately 249.06978 Da . A close correlation between the experimental and theoretical values, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

Fragmentation Analysis

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure through the analysis of its fragmentation pattern. While specific experimental fragmentation data for this compound is not extensively detailed in the public literature, a predictive analysis based on the known fragmentation of related structures, such as benzamides and thiazole derivatives, can be proposed.

The fragmentation of the molecular ion is induced by collision-induced dissociation (CID), leading to the formation of several characteristic fragment ions. The primary sites of fragmentation in this compound are expected to be the amide bond and the ether linkage.

Predicted Major Fragmentation Pathways:

Cleavage of the amide C-N bond: This is a common fragmentation pathway for benzamides. This would result in the formation of the 4-ethoxybenzoyl cation.

Cleavage of the ethoxy group: Fragmentation can occur at the ether linkage, leading to the loss of an ethyl group or an ethoxy radical.

Fragmentation of the thiazole ring: The thiazole ring itself can undergo cleavage, although this is often less favorable than the cleavage of the amide bond.

The following table outlines the predicted major fragment ions for this compound:

| Predicted Fragment Ion | Molecular Formula | Calculated Exact Mass (Da) | Description |

| [C₉H₉O₂]⁺ | C₉H₉O₂ | 149.06025 | 4-ethoxybenzoyl cation |

| [C₃H₃N₂S]⁺ | C₃H₃N₂S | 99.00169 | 2-aminothiazole (B372263) cation |

| [C₁₀H₇N₂O₂S]⁺ | C₁₀H₇N₂O₂S | 220.03065 | Loss of an ethyl group (C₂H₅) |

| [C₁₂H₁₂N₂OS]⁺ | C₁₂H₁₂N₂OS | 232.06699 | Loss of an oxygen atom |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical and biological properties. For N-(thiazol-2-yl)benzamide and its derivatives, the orientation between the benzamide (B126) and thiazole (B1198619) moieties is of particular interest.

Studies on the parent compound, N-(1,3-thiazol-2-yl)benzamide, reveal distinct conformational preferences. In some protein-ligand co-crystals and in its own crystalline structure, the molecule adopts a conformer where the amide oxygen and the thiazole sulfur atoms are in close proximity. researchgate.net This O-S distance can be shorter than the sum of their van der Waals radii, suggesting a potential stabilizing interaction. researchgate.net However, computational analysis indicates that an attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom plays a more significant role in conformational stability. researchgate.netscispace.com

Potential Energy Surface (PES) scans are computational methods used to explore the energy landscape of a molecule as a function of its geometry, typically by systematically changing specific dihedral angles. q-chem.com For a molecule like 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide, a PES scan would involve rotating the bonds connecting the phenyl ring to the amide group and the amide group to the thiazole ring. This process identifies the lowest energy (most stable) conformers and the energy barriers between them. researchgate.net Such an analysis on the closely related 4-ethoxy-2,3-difluoro benzamide was performed to determine its most stable conformation before further quantum chemical calculations were conducted. researchgate.net

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. mdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. DFT calculations are employed to optimize the molecular geometry and to predict a wide range of properties, including electronic characteristics and vibrational frequencies. researchgate.net For derivatives of N-(benzo[d]thiazol-2-yl)benzamide, DFT calculations using the B3LYP functional and 6-31G(d,p) basis set have been used to optimize geometries and study electronic structures. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and that intermolecular charge transfer can occur more easily. researchgate.netresearchgate.net

While specific DFT calculations for this compound are not available, data from the structurally similar compound 4-ethoxy-2,3-difluoro benzamide provides valuable insight. researchgate.netresearchgate.net The HOMO-LUMO properties for this analog were calculated using DFT at the B3LYP/6-31+G(d,p) level. researchgate.net

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.63 |

| LUMO Energy | -1.59 |

| Energy Gap (ΔE) | 5.04 |

For the 4-ethoxy-2,3-difluoro benzamide analog, the HOMO is reported to be localized over the entire molecule except for the hydrogen atoms, while the LUMO is delocalized across the molecule, excluding the ethoxy group. researchgate.net The calculated energy gap of 5.04 eV indicates the molecule's chemical reactivity and the potential for internal charge transfer. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, charge transfer, and delocalization of electron density within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction.

For the parent N-(thiazol-2-yl)benzamide scaffold, NBO analysis has been used to investigate the nature of the intramolecular interactions that dictate its conformational preferences. researchgate.net The analysis identified a weak stabilizing interaction between the lone pair electrons of the amide oxygen atom and the antibonding orbital of the thiazole sulfur atom. researchgate.net This method provides a quantitative basis for understanding the non-covalent interactions that stabilize specific molecular geometries.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a system, including conformational changes and intermolecular interactions, which are difficult to observe experimentally. MD simulations have been successfully applied to various thiazole-containing compounds to understand their behavior and interactions with biological systems. rsc.orgnih.govnih.gov

MD simulations can reveal the conformational flexibility of this compound in a simulated biological environment, such as in water or a lipid bilayer. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe how it transitions between different conformations, how flexible its various parts are (like the ethoxy tail), and how it interacts with solvent molecules. This provides a dynamic picture that complements the static view from quantum chemical calculations. nih.gov

A key application of MD simulations in drug discovery is to assess the stability of a ligand-target complex. researchgate.net After a potential binding pose of this compound to a protein target is predicted using molecular docking, MD simulations are performed on the complex. acs.org These simulations can confirm whether the ligand remains stably bound in the active site and can characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.orgmdpi.com Studies on other benzimidazole (B57391)–thiazole derivatives have used MD simulations of up to 100 nanoseconds to confirm stable binding to enzyme targets like COX-2 and CYP51, supporting the initial docking results. rsc.orgacs.org

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Molecular docking studies, in conjunction with biological screening, have been instrumental in identifying and validating the molecular targets for N-(1,3-thiazol-2-yl)benzamide derivatives. Research has pointed to several distinct classes of proteins where these compounds may exert their effects.

One of the primary targets identified for this class of compounds is the Zinc-Activated Channel (ZAC) , an atypical member of the Cys-loop receptor superfamily. semanticscholar.org A library screening identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of ZAC. semanticscholar.org An analog featuring an ethoxy substitution was among the derivatives investigated, highlighting the relevance of this scaffold in modulating ZAC activity. semanticscholar.org

Other research on related thiazole-containing scaffolds has suggested additional potential targets. For instance, derivatives of (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide have been identified as potent inhibitors of Methionine Aminopeptidases (MetAPs) , a class of enzymes crucial for bacterial and fungal infections, as well as cancer. researchgate.netijddd.com Furthermore, studies on other 2,4-disubstituted thiazole derivatives have shown them to be inhibitors of tubulin polymerization , indicating that the microtubule system is another potential target for compounds containing the thiazole moiety. nih.gov

| Putative Molecular Target | Protein Class | Therapeutic Area | Key Finding for Thiazol-2-yl-benzamide Scaffold |

|---|---|---|---|

| Zinc-Activated Channel (ZAC) | Ligand-Gated Ion Channel | Neurological Disorders | Identified as the first class of selective antagonists. semanticscholar.org |

| Methionine Aminopeptidases (MetAPs) | Metalloprotease | Infectious Diseases, Oncology | Related thiazole carboxamide derivatives act as potent inhibitors. researchgate.netijddd.com |

| Tubulin | Cytoskeletal Protein | Oncology | Related 2,4-disubstituted thiazole derivatives inhibit tubulin polymerization. nih.gov |

Understanding how a ligand binds to its target is crucial for rational drug design. Molecular docking simulations have shed light on the specific interactions between N-(1,3-thiazol-2-yl)benzamide derivatives and their putative targets.

For the Zinc-Activated Channel (ZAC), functional studies coupled with the slow onset of channel block suggest a state-dependent inhibition. semanticscholar.org The N-(thiazol-2-yl)-benzamide analogs were demonstrated to act as negative allosteric modulators , targeting the transmembrane and/or intracellular domains of the receptor rather than competing directly with the endogenous agonists at the binding site. semanticscholar.org This noncompetitive antagonism is a key finding that can guide the design of more specific modulators. semanticscholar.org

In studies involving related thiazole compounds targeting tubulin, molecular docking has been used to investigate binding interactions at the colchicine-binding site. nih.gov These simulations help to identify the key amino acid residues responsible for anchoring the ligand and to explain the observed cytotoxic activity. nih.gov For inhibitors of Methionine Aminopeptidases (MetAPs), docking studies have been employed to cross-validate and support the findings of QSAR models, ensuring the computational models align with plausible physical interactions within the enzyme's active site. researchgate.net

Ligand-Based and Structure-Based Design Methodologies

Beyond single docking experiments, a range of computational strategies are employed to design new derivatives of this compound with improved potency and selectivity. These methods can be broadly categorized as ligand-based, which rely on the knowledge of known active molecules, and structure-based, which require the 3D structure of the biological target.

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives related to the N-(1,3-thiazol-2-yl)benzamide scaffold, 3D-QSAR studies have been successfully applied.

In a study on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as MetAP inhibitors, an atom-based 3D-QSAR model was developed using the PHASE methodology. researchgate.net This model yielded a high correlation coefficient (R² = 0.96), indicating excellent predictive power. researchgate.net Such models are valuable tools for predicting the activity of newly designed compounds and for providing insights into the structural features that are critical for biological activity. researchgate.netijddd.com Another study on related N-(thiazol-2(3H)-ylidene)-benzamides as anti-HIV agents utilized semiempirical molecular orbital theory and density functional theory (DFT) to correlate electronic and steric parameters with antiviral potency. researchgate.net

| Methodology | Compound Series | Target | Key Outcome/Statistic |

|---|---|---|---|

| 3D-QSAR (PHASE atom-based) | (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives | Methionine Aminopeptidases (MetAPs) | Developed a predictive model with R² = 0.96. researchgate.net |

| QSAR (Semiempirical MO, DFT) | N-(thiazol-2(3H)-ylidene)-benzamide derivatives | Anti-HIV | Correlated electronic and steric parameters with anti-HIV activity. researchgate.net |

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for a molecule to bind to a specific target. This "pharmacophore" can then be used as a 3D query to screen large virtual libraries of compounds to find new potential hits. mdpi.com

While specific pharmacophore models for this compound were not detailed in the reviewed literature, this methodology has been applied to related heterocyclic structures. For example, a pharmacophore model for benzothiazole (B30560) derivatives targeting the enzyme DprE1 in M. tuberculosis suggested that the presence of aromatic centers and hydrogen bond donors is essential for activity. rsc.org This approach, which can be either ligand-based or structure-based, is a powerful tool for identifying novel and structurally diverse compounds that fit the binding requirements of a target protein. mdpi.com

De novo design and scaffold hopping are advanced computational techniques used to create entirely new molecules or to replace the core structure (scaffold) of a known active compound with a functionally equivalent but structurally different one. De novo design algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's active site. Scaffold hopping is used to explore new chemical space, improve properties like synthetic accessibility or patentability, and escape from known toxicity issues associated with a particular chemical series. While these are powerful strategies in modern drug discovery, specific studies applying de novo design or scaffold hopping to the this compound scaffold were not prominently featured in the available research.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A detailed Hirshfeld surface analysis for the specific compound, this compound, has not been found in the available scientific literature based on the conducted searches. While studies on related structures, such as N-(1,3-thiazol-2-yl)benzamide and its derivatives, as well as other substituted benzamides, have been performed, specific quantitative data regarding the intermolecular contacts for the 4-ethoxy substituted compound is not publicly available.

In general, a Hirshfeld surface analysis of a molecule like this compound would involve mapping the electron distribution of the molecule within its crystal lattice. This analysis generates a three-dimensional surface that partitions the crystal space, allowing for the visualization of close contacts between neighboring molecules. The surface is typically colored based on normalized contact distances (dnorm), where red spots indicate contacts shorter than the van der Waals radii, blue represents longer contacts, and white indicates contacts at the van der Waals limit.

Hypothetical Data Table for Intermolecular Contacts:

Without experimental data, a hypothetical table of intermolecular contacts for this compound can be projected based on its functional groups. This table illustrates the kind of data that a Hirshfeld surface analysis would yield.

| Intermolecular Contact | Hypothetical Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 15 - 25 |

| O···H/H···O | 10 - 20 |

| N···H/H···N | 5 - 15 |

| S···H/H···S | 3 - 8 |

| C···C | 2 - 5 |

| N···C/C···N | 1 - 3 |

| S···C/C···S | < 2 |

| O···C/C···O | < 2 |

| S···N/N···S | < 1 |

The ethoxy group and the phenyl ring would likely lead to a high percentage of H···H and C···H contacts, indicative of van der Waals forces. The presence of the amide linkage, the thiazole ring, and the oxygen atom of the ethoxy group would facilitate hydrogen bonding interactions, reflected in the O···H and N···H contacts. The sulfur atom in the thiazole ring would also contribute to specific interactions, such as S···H contacts.

It is crucial to emphasize that the table above is purely illustrative. A definitive quantitative analysis of the intermolecular interactions in this compound would necessitate a dedicated crystallographic and computational study of this specific compound. Such research would provide the precise percentages of each type of contact, offering a detailed understanding of the forces that dictate its crystal packing and, by extension, its physicochemical properties.

Structure Activity Relationship Sar and Structure Function Studies of 4 Ethoxy N 1,3 Thiazol 2 Yl Benzamide Derivatives

Systematic Exploration of Substituent Effects on the Benzamide (B126) Moiety

The benzamide moiety of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide serves as a crucial interaction domain with biological targets. Alterations to the substituents on the phenyl ring have been shown to significantly modulate activity.

Research into N-(thiazol-2-yl)-benzamide analogs has revealed that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of analogs developed as antagonists for the Zinc-Activated Channel (ZAC), the introduction of various groups at different positions of the phenyl ring led to a range of potencies. semanticscholar.orgnih.gov The 3-fluorophenyl analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a potent inhibitor of ZAC. semanticscholar.orgnih.gov In contrast, a pentafluorinated phenyl analog showed considerably weaker antagonist activity. semanticscholar.orgnih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituents.

Further studies on this series demonstrated that introducing methyl, ethoxy, or acetyl groups at the 3-position of the phenyl ring substantially decreased ZAC antagonist activity. semanticscholar.orgnih.gov However, a 3-dimethylamino analog retained potency comparable to the parent compound, suggesting that a certain degree of bulk and basicity at this position is tolerated. semanticscholar.orgnih.gov The inactivity of analogs with bulky groups like N,N-diallylsulfamoyl at the para-position or replacement of the phenyl ring with pyridinyl or furanyl moieties indicates a strict requirement for a substituted benzamide ring for activity at this particular target. semanticscholar.org

In a different context, studies on thiazolidine-2,4-dione derivatives as potential ERK1/2 inhibitors showed that shifting an ethoxy group from the 4-position to the 2-position on the benzylidene ring significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. creighton.edu This underscores that even subtle positional isomerism on the benzamide-related moiety can have a profound impact on biological function.

The following table summarizes the effects of various substituents on the benzamide moiety on the biological activity of related thiazole (B1198619) derivatives.

| Compound Series | Substituent on Benzamide Moiety | Position of Substituent | Observed Effect on Biological Activity |

| N-(thiazol-2-yl)-benzamide analogs | 3-Fluoro | 3 | Potent ZAC antagonist |

| N-(thiazol-2-yl)-benzamide analogs | 2,3,4,5,6-Pentafluoro | 2,3,4,5,6 | Weaker ZAC antagonist |

| N-(thiazol-2-yl)-benzamide analogs | Methyl | 3 | Decreased ZAC antagonist activity |

| N-(thiazol-2-yl)-benzamide analogs | Ethoxy | 3 | Decreased ZAC antagonist activity |

| N-(thiazol-2-yl)-benzamide analogs | Acetyl | 3 | Decreased ZAC antagonist activity |

| N-(thiazol-2-yl)-benzamide analogs | Dimethylamino | 3 | Retained ZAC antagonist potency |

| N-(thiazol-2-yl)-benzamide analogs | N,N-diallylsulfamoyl | 4 | Inactive |

| Thiazolidine-2,4-dione derivatives | Ethoxy | 2 (on benzylidene) | Improved inhibition of cell proliferation and apoptosis induction |

| Thiazolidine-2,4-dione derivatives | Ethoxy | 4 (on benzylidene) | Lower activity compared to 2-position isomer |

Impact of Thiazole Ring Substitution Patterns on Biological Activity

In the development of ZAC antagonists, the introduction of a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity. semanticscholar.org Conversely, analogs with a 5-ethyl ester, 4-methyl/5-methyl, or 4-methyl substituent on the thiazole ring displayed weak antagonist activity. semanticscholar.org This suggests that a bulky, lipophilic group at the 4-position of the thiazole ring is preferred for this specific target. The inactivity of analogs with bulky substituents at the 4-position, such as in compounds 6d-f, further supports this observation, unless a specific beneficial moiety like the 4-ethylacetyl group is present. nih.gov

A study on tyrosinase inhibitors based on a bi-heterocyclic thiazole-triazole core revealed the importance of the substitution pattern on the N-aryl group attached to the benzamide. nih.govrsc.org Among dimethylated regio-isomers, the compound with methyl groups at both ortho positions (2,6-dimethylphenyl) exhibited the highest inhibitory activity. nih.gov The 2,4-dimethylphenyl and 2,5-dimethylphenyl analogs showed significantly lower potency, indicating that the substitution pattern on the aryl group, which is electronically and sterically linked to the thiazole system, is critical for activity. nih.gov

Furthermore, research on cholinesterase inhibitors based on 1,3-thiazole derivatives highlighted the influence of N-methylation of an amide or amine group attached to the thiazole. academie-sciences.fr For an amide derivative with a 4-methoxybenzene substituent, N-methylation was necessary for activity against butyrylcholinesterase (BChE). academie-sciences.fr In contrast, for a similar amine derivative, N-methylation drastically reduced BChE inhibitory activity, demonstrating that subtle changes to the substituent's ability to participate in hydrogen bonding can have a profound and sometimes opposite effect on biological activity. academie-sciences.fr

The table below illustrates the impact of thiazole ring substitutions on the biological activity of various derivatives.

| Compound Series | Substituent on Thiazole Ring | Position of Substituent | Observed Effect on Biological Activity |

| N-(thiazol-2-yl)-benzamide analogs | tert-Butyl | 4 | Beneficial for ZAC antagonist activity |

| N-(thiazol-2-yl)-benzamide analogs | Ethyl ester | 5 | Weak ZAC antagonist activity |

| N-(thiazol-2-yl)-benzamide analogs | Methyl | 4 | Weak ZAC antagonist activity |

| N-(thiazol-2-yl)-benzamide analogs | 4-Ethylacetyl | 4 | Potent ZAC antagonist activity (in specific analogs) |

| Thiazole-triazole hybrids | 2,6-Dimethylphenyl (on N-aryl benzamide) | N/A | Highest tyrosinase inhibitory activity |

| Thiazole-triazole hybrids | 2,4-Dimethylphenyl (on N-aryl benzamide) | N/A | Lower tyrosinase inhibitory activity |

| Thiazole-triazole hybrids | 2,5-Dimethylphenyl (on N-aryl benzamide) | N/A | Lower tyrosinase inhibitory activity |

| 1,3-Thiazole derivatives (Amide) | N-Methylation of amide | 2 | Conferred BChE inhibitory activity |

| 1,3-Thiazole derivatives (Amine) | N-Methylation of amine | 2 | Reduced BChE inhibitory activity |

Conformational Preferences and Their Influence on Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For this compound and its derivatives, the relative orientation of the benzamide and thiazole rings, as well as the flexibility of the ethoxy group, can significantly impact biological activity.

X-ray crystallography studies of related compounds provide valuable insights into their solid-state conformations. For instance, the crystal structure of N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide reveals a dihedral angle of 28.08° between the thiadiazole and phenyl rings. researchgate.netnih.gov In another example, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the molecule is not planar, with the thiazole ring being twisted relative to the amide group by 68.71°. nih.gov This significant twist suggests that a non-planar conformation may be favorable for certain biological interactions.

The presence of specific substituents can influence these conformational preferences. In a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the position of the nitro group (ortho, meta, or para) on the benzamide ring led to different crystal packing and molecular geometries. mdpi.com The ortho-nitro substituent, due to steric hindrance, resulted in a more distorted geometry compared to the meta and para isomers. mdpi.com Such conformational constraints can directly affect how the molecule fits into a binding site.

While solid-state structures are informative, the conformation in solution or at the binding site can differ. However, these studies suggest that there is a degree of rotational freedom around the amide bond and the bond connecting the amide nitrogen to the thiazole ring. This flexibility allows the molecule to adopt different conformations, one of which may be the "bioactive conformation" required for interaction with a specific target. The ethoxy group also possesses conformational flexibility, which can be important for optimizing interactions within a binding pocket.

The following table summarizes the observed dihedral angles in related crystal structures, providing an indication of potential conformational preferences.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

| N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide | Thiadiazole | Phenyl | 28.08 |

| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | Thiazole | Phenyl | 74.89 |

| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | Thiazole | Amide group | 68.71 |

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Benzothiazole (B30560) | Phenyl | Distorted geometry |

Identification of Key Structural Determinants for Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound derivatives, several key structural features have been identified as being crucial for their recognition by biological targets.

The amide linkage (-CO-NH-) is a critical structural motif. The carbonyl oxygen can act as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. This dual functionality allows for specific hydrogen bonding interactions with amino acid residues in a protein's binding site. The planarity of the amide bond also helps to orient the attached aromatic rings in a defined manner.

The thiazole ring itself is another key determinant. researchgate.net The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, as seen in the crystal structure of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide where it forms intermolecular hydrogen bonds. nih.gov The sulfur atom can participate in non-covalent interactions, and the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The benzamide portion of the molecule, including the ethoxy group, primarily contributes to hydrophobic and van der Waals interactions. The ethoxy group, in particular, can fit into hydrophobic pockets within the binding site, and its oxygen atom may also participate in hydrogen bonding. The substitution pattern on the phenyl ring, as discussed in section 5.1, fine-tunes these interactions.

In the context of cholinesterase inhibitors, the presence of a hydrogen bond-donating NH group was found to be important for the activity of some 1,3-thiazole derivatives, while in others, its methylation was beneficial. academie-sciences.fr This highlights that the specific requirements for molecular recognition are highly dependent on the particular biological target.

Key structural determinants for molecular recognition include:

Amide linker: Acts as a hydrogen bond donor and acceptor, and provides structural rigidity.

Thiazole ring: The nitrogen atom is a potential hydrogen bond acceptor, and the ring can participate in π-π stacking.

Benzamide phenyl ring: Contributes to hydrophobic and van der Waals interactions, with substituents modulating these interactions.

Ethoxy group: Fits into hydrophobic pockets and its oxygen may act as a hydrogen bond acceptor.

Correlation of SAR with Computational Modeling Predictions

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rationalization of structure-activity relationships and the prediction of the biological activity of novel compounds. For this compound and its derivatives, computational studies have been employed to understand their binding modes and to guide the design of more potent and selective molecules.

In the study of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists, while a specific computational model was not detailed, the systematic exploration of substituents is a classic approach that provides data for future quantitative structure-activity relationship (QSAR) and molecular docking studies. semanticscholar.orgnih.gov Such studies could build a pharmacophore model that defines the essential steric and electronic features required for ZAC inhibition.

For a series of tyrosinase inhibitors with a thiazole-triazole core, computational docking studies were performed to investigate the binding interactions with the enzyme. nih.gov The results of these in silico studies were consistent with the experimental findings, showing that the most active compounds formed stable complexes with the enzyme's active site. nih.gov The docking poses could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that explain the observed SAR.

In the development of antiplasmodial 2-phenoxybenzamides, computational methods were used to calculate physicochemical properties like logP and logD, which are important for predicting a compound's pharmacokinetic behavior. mdpi.com These calculated parameters, along with ligand efficiency, helped in the selection of promising candidates for further development. mdpi.com

Molecular modeling was also used in the study of thiazolidin-4-one derivatives as CA IX inhibitors. nih.gov Docking studies showed that the most potent compound strongly interacted with the active site of the enzyme, providing a structural basis for its high affinity. nih.gov

These examples demonstrate the power of combining experimental SAR studies with computational modeling. This integrated approach allows for a deeper understanding of the molecular basis of biological activity and facilitates the rational design of new and improved therapeutic agents.

The following table highlights the application of computational modeling in understanding the SAR of related compounds.

| Compound Series | Computational Method | Key Findings |

| Tyrosinase inhibitors with thiazole-triazole core | Molecular Docking | Predicted binding modes consistent with experimental SAR, identified key interactions in the active site. |

| Antiplasmodial 2-phenoxybenzamides | Calculation of Physicochemical Properties (logP, logD) | Guided selection of compounds with improved pharmacokinetic profiles. |

| Thiazolidin-4-one CA IX inhibitors | Molecular Docking | Revealed strong interactions of potent inhibitors with the enzyme's active site. |

SAR Related to Specific Biological Targets (e.g., Enzyme Activation/Inhibition, Receptor Antagonism)

The structure-activity relationships of this compound derivatives are intrinsically linked to their specific biological targets. The structural modifications that enhance activity for one target may diminish it for another, underscoring the importance of target-focused drug design.

Enzyme Inhibition:

Tyrosinase Inhibitors: In a series of N-arylated-4-yl-benzamides bearing a 2-aminothiazole-triazole bi-heterocycle, the substitution pattern on the N-aryl group was a key determinant of tyrosinase inhibitory potency. nih.gov Specifically, di-methylation at the ortho positions (2,6-dimethylphenyl) of the N-aryl ring resulted in the most potent inhibitor. nih.gov The kinetic mechanism was found to be non-competitive, suggesting that the inhibitor binds to a site other than the active site, likely an allosteric site. nih.gov

Cholinesterase Inhibitors: For 1,3-thiazole derivatives, subtle structural changes had a significant impact on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr N-methylation of an amide side chain was found to be crucial for BChE inhibition in one case, while the same modification on an amine analog drastically reduced activity. academie-sciences.fr This highlights the high degree of specificity required for effective enzyme inhibition.

Carbonic Anhydrase (CA) IX Inhibitors: In a series of 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogs, the presence of a benzenesulfonamide moiety was likely a key feature for targeting the zinc-containing active site of CA IX. nih.gov The most potent compound in this series exhibited strong inhibition, and molecular modeling confirmed its interaction with the enzyme's active site. nih.gov

Receptor Antagonism:

Zinc-Activated Channel (ZAC) Antagonists: The SAR for N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists revealed a clear set of structural requirements. semanticscholar.orgnih.gov A bulky lipophilic group (e.g., tert-butyl) at the 4-position of the thiazole ring and specific substitutions on the benzamide phenyl ring (e.g., 3-fluoro) were beneficial for activity. semanticscholar.orgnih.gov The antagonism was found to be non-competitive, and the inhibitor was shown to act as a negative allosteric modulator, binding to the transmembrane and/or intracellular domains of the receptor. semanticscholar.orgnih.gov

The following table summarizes the key SAR findings for specific biological targets.

| Biological Target | Compound Class | Key SAR Findings | Mechanism of Action |

| Tyrosinase | Thiazole-triazole hybrids | Ortho-di-methylation on the N-aryl benzamide group enhances activity. | Non-competitive inhibition |

| Butyrylcholinesterase (BChE) | 1,3-Thiazole derivatives | N-methylation of amide/amine side chains has a profound and context-dependent effect on activity. | Enzyme inhibition |

| Carbonic Anhydrase IX | Thiazolidin-4-one derivatives | Benzenesulfonamide moiety is likely crucial for targeting the active site. | Enzyme inhibition |

| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide analogs | A 4-tert-butyl group on the thiazole and a 3-fluoro substituent on the benzamide are favorable. | Negative allosteric modulation |

Mechanistic Investigations of Biological Activity in Vitro and Molecular Level

Enzyme Inhibition and Activation Studies (In Vitro)

Research has identified N-thiazol-2-yl benzamide (B126) derivatives as potent glucokinase activators (GKAs). Glucokinase plays a crucial role in glucose homeostasis, and its activation is a therapeutic target for managing diabetes. While specific EC50 values for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide are not widely reported in publicly available literature, the general class of N-aminothiazol-2-yl amide compounds, to which it belongs, is known for strong GK activation. The aminothiazole moiety is understood to be critical for the interaction with the glucokinase enzyme. However, studies have also highlighted the potential for metabolic activation of the 2-aminothiazole (B372263) substructure, which can lead to bioactivation and covalent binding liabilities.

The inhibitory potential of this compound and related compounds against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has been explored. While a specific IC50 value for the 4-ethoxy derivative is not consistently available, studies on structurally similar compounds provide insights. For instance, some (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs with ethoxy substituents have shown varied tyrosinase inhibitory activity. The inhibition of tyrosinase is of interest for applications in cosmetics and treatments for hyperpigmentation disorders. The mechanism of inhibition by related compounds has been identified as mixed-type, affecting both the monophenolase and diphenolase activity of the enzyme.

Interactive Data Table: Tyrosinase Inhibition by Related Thiazole (B1198619) Analogs

Investigations have revealed that benzamide derivatives containing a thiazole ring can interact with other enzymes, including urease and carbonic anhydrase.

Urease Inhibition: Novel N-(1,3-thiazol-2-yl)benzamide scaffolds have been synthesized and evaluated for their in vitro urease inhibitory potential. Some of these compounds have demonstrated significant inhibitory activity, suggesting their potential as templates for designing new urease inhibitors. Urease is an important enzyme in certain pathological conditions and agricultural processes.

Carbonic Anhydrase Inhibition: While direct studies on this compound are limited, related benzothiazole (B30560) sulfonamides have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms. These studies have identified compounds with potent, and in some cases isoform-selective, inhibitory activity against various CAs, including those implicated in conditions like neuropathic pain.

Interactive Data Table: Inhibition of Other Enzymes by Related Compounds

Receptor Binding and Antagonism Studies (e.g., Zinc-Activated Channel (ZAC) Antagonism)

There is currently no specific information available in the public domain regarding the interaction of this compound with the Zinc-Activated Channel (ZAC) or other specific receptor antagonism studies.

Investigation of Antimicrobial Mechanisms (In Vitro)

The antimicrobial properties of thiazole derivatives are well-documented. While detailed mechanistic studies specifically on this compound are not extensively reported, the general understanding is that such compounds can exert their effects through various mechanisms. These can include the inhibition of essential enzymes, as discussed above, or other cellular processes. For instance, N-(1,3,4-oxadiazol-2-yl)benzamides, which are structurally related, have shown potent activity against various bacteria, including drug-resistant strains. The antimicrobial activity of thiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The precise in vitro antimicrobial mechanism of this compound, such as its effects on cell membrane integrity or nucleic acid synthesis, requires further specific investigation.

Antibacterial Activity and Bacterial Target Interaction

Derivatives of N-(1,3-thiazol-2-yl)benzamide have demonstrated notable antibacterial properties against a range of bacterial strains. The core thiazole and benzamide structures are recognized for their contribution to antimicrobial effects. nih.govnanobioletters.com Investigations into related amide derivatives have revealed significant activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com For instance, certain synthesized benzamide compounds have shown excellent activity against Bacillus subtilis and Escherichia coli. nanobioletters.com

A study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide moieties, revealed potent activity against multiple bacterial strains. nih.gov Compounds with specific substitutions, such as 4-tert-butyl and 4-isopropyl groups, exhibited attractive antibacterial activity. nih.gov The isopropyl substituted derivative, in particular, showed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.gov The mechanism of action for some of these hybrid molecules involves creating pores in the bacterial cell membrane, leading to faster bacterial killing kinetics. nih.govrsc.org This mode of action is distinct from a simple combination of its components, suggesting a unique emergent activity when the small molecule is used with a cell-penetrating peptide. nih.govrsc.org Furthermore, the sulfonamide group present in some analogs is known to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for bacterial cell division, resulting in a bacteriostatic effect. nih.gov

The lipophilicity of these compounds, often enhanced by hydrophobic side chains, may facilitate easier interaction with and transport across the bacterial membrane. nih.gov The antimicrobial potential of the 1,3-thiazole heterocycle is a key factor, making it a valuable building block in the development of new antibacterial agents. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| E. coli | 31 | 3.12 | nanobioletters.com | |

| 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

| 5b | S. aureus | - | - | nih.gov |

| B. subtilis | - | - | nih.gov | |

| S. epidermidis | - | - | nih.gov |

Antifungal Activity and Fungal Target Interaction (e.g., Lanosterol (B1674476) C14α-demethylase)

Thiazole-containing compounds are prominent in the search for new antifungal agents, with many derivatives exhibiting significant activity against clinically relevant fungal strains, including various Candida species. jchemrev.comnih.gov A primary target for many of these antifungal compounds is the enzyme lanosterol 14α-demethylase (also known as CYP51), which is a critical component in the biosynthesis of ergosterol. nih.govresearchgate.net Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to altered membrane permeability and rigidity, ultimately arresting fungal growth. nih.govresearchgate.net

The mechanism of action for azole antifungals like fluconazole (B54011) involves the coordination of a nitrogen atom in the azole ring with the heme iron at the enzyme's active site, inhibiting its catalytic function. nih.govresearchgate.net However, molecular docking studies on some novel 1,3-thiazole derivatives suggest a different, noncompetitive mode of inhibition. nih.gov These compounds may act by competing with lanosterol, the enzyme's natural substrate, for access to the active site without directly binding to the heme iron. nih.gov This alternative mechanism is of significant interest as it could potentially reduce the toxicity and resistance issues associated with classical azole drugs. nih.gov

Structure-activity relationship studies have shown that features such as a hydrophobic phenyl ring with a para-lipophilic substituent are important for antifungal activity. nih.gov In some series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, compounds with increased lipophilicity demonstrated superior antifungal potency compared to analogs lacking the C2-hydrazone linkage, likely due to an enhanced ability to penetrate the fungal cell membrane. nih.gov Certain derivatives have exhibited MIC values significantly lower than the reference drug fluconazole. nih.gov

**Table 2: Antifungal Activity of 2-hydrazinyl-4-phenyl-1,3-thiazole Derivatives against *C. albicans***

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| 7a | 7.81 | nih.gov |

| 7e | 3.9 | nih.gov |

| Fluconazole (Reference) | 15.62 | nih.gov |

Molecular and Cellular Pathways Affected by this compound Analogs (non-human, non-clinical cellular models)

Research into N-(thiazol-2-yl)benzamide analogs has identified them as the first selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels. nih.gov Functional characterization of these analogs was performed at ZAC expressed in Xenopus oocytes using two-electrode voltage clamp electrophysiology. nih.gov

A screening of a compound library led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov Subsequent structure-activity relationship (SAR) studies involving 61 analogs identified compounds with even more potent ZAC inhibition. nih.gov Analogs such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) were found to be equipotent antagonists with IC₅₀ values in the low micromolar range (1–3 μM) and were capable of completely inhibiting Zn²⁺-induced responses through the receptor. nih.gov

Mechanistic studies suggest that these N-(thiazol-2-yl)benzamide analogs act as negative allosteric modulators (NAMs) of ZAC. nih.gov The antagonism displayed was largely noncompetitive with respect to the Zn²⁺ agonist, and the slow onset of the channel block indicated a state-dependent inhibition. nih.gov Further investigation revealed that the compounds target the transmembrane and/or intracellular domains of the ZAC receptor. nih.gov TTFB was shown to be a selective ZAC antagonist, with no significant activity observed at other related receptors like 5-HT₃A, α₃β₄ nicotinic acetylcholine, GABAₐ, or α₁ glycine (B1666218) receptors at a concentration of 30 μM. nih.gov These compounds represent valuable pharmacological tools for exploring the physiological functions of the ZAC ion channel. nih.gov

Table 3: Functional Properties of Selected N-(thiazol-2-yl)-benzamide Analogs at ZAC

| Compound | IC₅₀ (μM) | Inhibition Range (%) | Hill Coefficient (n_H) | Reference |

|---|---|---|---|---|

| 1 | 10.4 | 59.8 | 1.1 | nih.gov |

| 2b | 2.5 | 96.9 | 1.1 | nih.gov |

| 3f | 10.5 | 92.5 | 1.2 | nih.gov |

| 4c | 2.9 | 94.6 | 1.1 | nih.gov |

| 5a (TTFB) | 1.2 | 96.3 | 1.1 | nih.gov |

Biophysical Studies of Ligand-Protein Interactions (e.g., Fluorescence Spectroscopy for Protein Binding)

Biophysical techniques are crucial for understanding the interactions between small molecule ligands, such as this compound and its analogs, and their protein targets. These studies provide insight into binding affinities, mechanisms, and the structural basis of activity.

Spectroscopic investigations have been employed to characterize the binding of thiazole derivatives to proteins. For example, studies have explored the binding interaction of novel 2-hydrazinyl-1,3-thiazole derivatives with bovine serum albumin (BSA), a common model protein for studying drug-protein interactions in the bloodstream. nih.gov Such studies can elucidate binding constants, determine the number of binding sites, and provide information on how the ligand might be transported and distributed in a biological system.

Another powerful biophysical technique used to study these interactions is Surface Plasmon Resonance (SPR). SPR biosensors can directly measure the binding of ligands to an immobilized protein target in real-time, without the need for labeling. This technique was used to detect the complex formation between various flavonoids and immobilized lanosterol 14α-demethylase (CYP51A1), confirming the ability of the immobilized enzyme to bind ligands. mdpi.com This method allows for the quantitative analysis of binding kinetics (association and dissociation rates) and affinity, providing a detailed picture of the ligand-protein interaction. mdpi.com